molecular formula C22H22ClFN2OS B2784858 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 878053-67-9

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2784858
CAS No.: 878053-67-9
M. Wt: 416.94
InChI Key: PEHWMOIJNYQFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of indole, piperidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Attachment of the Benzyl Group: The benzyl group, specifically 2-chloro-6-fluorobenzyl, can be attached through a thioether linkage. This step often involves the use of a thiol reagent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thiol reagents, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Piperidine derivatives: Compounds with similar piperidine structures.

Uniqueness

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2OS/c23-18-8-6-9-19(24)17(18)15-28-21-13-26(20-10-3-2-7-16(20)21)14-22(27)25-11-4-1-5-12-25/h2-3,6-10,13H,1,4-5,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWMOIJNYQFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.